2-amino-N,6-dimethylbenzamide
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Overview
Description
2-amino-N,6-dimethylbenzamide, also known as ADMA, is a small molecule that plays an important role in various biological processes. It is an important organic intermediate in the synthesis of medicines, agricultural chemicals, and animal drugs .
Molecular Structure Analysis
The molecular formula of this compound is C9H12N2O . The InChI code is 1S/C9H12N2O/c1-6-4-3-5-7 (10)8 (6)9 (12)11-2/h3-5H,10H2,1-2H3, (H,11,12) .Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 164.21 .Scientific Research Applications
Chemical and Physicochemical Applications
Spin Label Amino Acid Applications : Research on the paramagnetic amino acid 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) illustrates the utility of amino acids with specific modifications in studying peptides and proteins. TOAC, as a spin label probe incorporated into peptides, has facilitated analyses of backbone dynamics, secondary structures, and interactions with membranes, highlighting the potential of chemically modified amino acids in biochemical research (Schreier et al., 2012).
Biomedical Applications
Amyloid Imaging in Alzheimer’s Disease : Amyloid imaging ligands, including compounds with dimethylamino components, have been developed to measure amyloid in vivo in Alzheimer's disease patients. These ligands, such as [18F]FDDNP and 11C-PIB, demonstrate the importance of nitrogen-containing compounds in developing diagnostic tools for neurodegenerative diseases (Nordberg, 2007).
Advanced Oxidation Processes (AOPs) for Degradation of Nitrogen-Containing Compounds : The degradation of nitrogen-containing compounds, including amines and azo dyes, is crucial for environmental and water treatment technologies. AOPs have shown effectiveness in mineralizing these resistant compounds, underscoring the significance of researching nitrogen-containing chemicals for environmental applications (Bhat & Gogate, 2021).
Safety and Hazards
2-amino-N,6-dimethylbenzamide is classified under GHS07. It may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds, such as anthranilicdiamides, act on the ryanodine receptors .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It’s known that similar compounds, such as anthranilicdiamides, have broad-spectrum insecticidal activity .
Action Environment
It’s known that similar compounds, such as anthranilicdiamides, are efficient, low-toxicity, and environmentally friendly .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions due to the presence of the amino and amide functional groups . These groups can interact with enzymes, proteins, and other biomolecules, potentially influencing their function .
Cellular Effects
The specific cellular effects of 2-amino-N,6-dimethylbenzamide are currently unknown. Given its chemical structure, it may influence cell function by interacting with various cellular components. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Properties
IUPAC Name |
2-amino-N,6-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-3-5-7(10)8(6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUQHZGNAANPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953727-84-9 |
Source
|
Record name | 2-amino-N,6-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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